Carbamic acid, (8-(4-methyl-1-piperazinyl)octyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)-
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Overview
Description
Carbamic acid, (8-(4-methyl-1-piperazinyl)octyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)- is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a piperazine ring and a pyrroloindole moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is then linked to an octyl chain, followed by the introduction of the carbamic acid ester group. The final step involves the formation of the pyrroloindole moiety under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of intermediates and the final product through techniques like chromatography and crystallization. The reaction conditions are optimized to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The piperazine and pyrroloindole rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which may have different pharmacological properties and applications.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring and pyrroloindole moiety play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include modulation of neurotransmitter systems and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Physostigmine: A similar compound with a pyrroloindole structure, known for its use as an acetylcholinesterase inhibitor.
Eserine: Another compound with a similar structure, used in the treatment of glaucoma and myasthenia gravis.
Uniqueness
What sets this compound apart is its unique combination of a piperazine ring and a pyrroloindole moiety, which may confer distinct pharmacological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
154619-58-6 |
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Molecular Formula |
C27H45N5O2 |
Molecular Weight |
471.7 g/mol |
IUPAC Name |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-[8-(4-methylpiperazin-1-yl)octyl]carbamate |
InChI |
InChI=1S/C27H45N5O2/c1-27-13-16-30(3)25(27)31(4)24-12-11-22(21-23(24)27)34-26(33)28-14-9-7-5-6-8-10-15-32-19-17-29(2)18-20-32/h11-12,21,25H,5-10,13-20H2,1-4H3,(H,28,33)/t25-,27+/m1/s1 |
InChI Key |
HQJQIXPHVJANRK-VPUSJEBWSA-N |
Isomeric SMILES |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NCCCCCCCCN4CCN(CC4)C)C)C |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NCCCCCCCCN4CCN(CC4)C)C)C |
Origin of Product |
United States |
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